molecular formula C14H21N3 B1386444 1-heptyl-1H-indazol-6-amine CAS No. 1155102-93-4

1-heptyl-1H-indazol-6-amine

Cat. No.: B1386444
CAS No.: 1155102-93-4
M. Wt: 231.34 g/mol
InChI Key: ZELJTAOVPVFMRQ-UHFFFAOYSA-N
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Description

1-Heptyl-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties . The unique structure of this compound, which includes a heptyl chain attached to the indazole core, makes it a compound of interest in medicinal chemistry and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

1-Heptyl-1H-indazol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in tryptophan metabolism . The compound acts as an inhibitor of IDO1, thereby modulating the immune response and exhibiting potential anticancer properties . Additionally, this compound has been shown to interact with other biomolecules, such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer progression .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . The compound influences cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors such as NF-κB and STAT3 . It also impacts cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of IDO1, inhibiting its enzymatic activity and reducing the production of kynurenine, a metabolite involved in immune suppression . Additionally, this compound inhibits the activity of MMPs by binding to their catalytic domains, thereby preventing the degradation of extracellular matrix components . These interactions result in the modulation of various cellular processes, including cell proliferation, apoptosis, and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s effects on cellular function may vary depending on the duration of exposure and the specific cell type being studied .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and enhance the immune response without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth plateaus beyond a certain dosage . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of this compound . Additionally, the compound affects metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . The localization and accumulation of this compound within cells and tissues are crucial for its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules . It has been observed to accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it modulates cellular processes . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

Preparation Methods

The synthesis of 1-heptyl-1H-indazol-6-amine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-Heptyl-1H-indazol-6-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Scientific Research Applications

1-Heptyl-1H-indazol-6-amine has several notable applications across various scientific fields:

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic applications, particularly as an anticancer agent. Research indicates that it can inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism that is often upregulated in cancer cells. By inhibiting IDO1, this compound may enhance the immune response against tumors and reduce tumor growth.

Case Study: Anticancer Activity

In a study evaluating the anti-proliferative effects of various indazole derivatives, this compound demonstrated significant cytotoxicity against human colorectal cancer cells (HCT116) with an IC50 value of approximately 0.4 mM . The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through its action on IDO1 .

Drug Discovery

The compound serves as a building block in the synthesis of more complex indazole derivatives, which are being evaluated for their bioactivities. These derivatives have shown promise as potential treatments for various diseases due to their ability to interact with specific biological targets.

Experimental Findings

A series of derivatives synthesized from this compound were tested for their anti-proliferative activity across multiple cancer cell lines. Seven out of eight synthesized compounds exhibited growth inhibitory activity with IC50 values ranging from 2.9 to 59.0 μM . This highlights the compound's utility in drug development processes.

Biochemical Research

Research into the biochemical properties of this compound reveals its interactions with various enzymes and proteins beyond IDO1. It has been shown to affect pathways involved in inflammation and immune response modulation, making it a candidate for further investigation in inflammatory diseases as well.

Materials Science

Beyond its biological applications, there is ongoing exploration into the use of indazole derivatives in materials science, particularly in developing new polymers or materials with specific properties derived from their unique chemical structures.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentIC50 ~ 0.4 mM against HCT116 cancer cells
Drug DiscoverySynthesis of complex indazole derivativesSeven compounds showed significant anti-proliferative activity
Biochemical ResearchModulation of immune responseInteraction with IDO1 affects tryptophan metabolism
Materials ScienceDevelopment of new materialsPotential applications in polymer science

Comparison with Similar Compounds

1-Heptyl-1H-indazol-6-amine can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its heptyl chain, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications.

Biological Activity

1-heptyl-1H-indazol-6-amine is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Chemical Structure and Properties:
this compound is characterized by an indazole core structure with a heptyl side chain and an amino group. This configuration contributes to its lipophilicity and biological activity.

IUPAC Name: this compound
CAS Number: 1155102-93-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant anti-proliferative activity.

Key Findings:

  • Cytotoxicity in Cancer Cell Lines:
    • A study reported that several derivatives of indazole, including those based on this compound, exhibited IC50 values ranging from 2.9 to 59.0 μM across different cancer cell lines, including colorectal cancer (HCT116) and leukemia (K562) cells .
    • Notably, one derivative showed an IC50 value of 14.3 ± 4.4 μM in HCT116 cells while remaining non-cytotoxic to normal lung fibroblast cells (MRC5) with an IC50 > 100 μM .
  • Mechanism of Action:
    • The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells. For instance, certain derivatives were shown to affect apoptosis pathways by inhibiting Bcl2 family proteins and modulating the p53/MDM2 pathway .
    • The structural features of indazole derivatives allow them to interact with specific molecular targets within cancer cells, leading to growth inhibition and cell death.

Table: Summary of Anticancer Activity Studies

StudyCompoundCell Lines TestedIC50 Value (μM)Notes
N-(4-fluorobenzyl)-1H-indazol-6-amineHCT11614.3 ± 4.4Non-cytotoxic to MRC5
Compound 6oK5625.15Induces apoptosis; affects Bcl2/Bax expression
Various Indazole DerivativesMultiple Cancer Lines2.9 - 59.0Broad spectrum of activity

Additional Biological Activities

Beyond anticancer properties, indazole derivatives like this compound have been investigated for other biological activities:

  • Antimicrobial Activity:
    • Indazole compounds have shown promise as antimicrobial agents due to their ability to disrupt microbial cell functions .
  • Anti-inflammatory Properties:
    • Some studies suggest that indazole derivatives may possess anti-inflammatory effects, although specific data on this compound is limited.

Properties

IUPAC Name

1-heptylindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-2-3-4-5-6-9-17-14-10-13(15)8-7-12(14)11-16-17/h7-8,10-11H,2-6,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELJTAOVPVFMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=C(C=CC(=C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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